molecular formula C16H12N2O7 B14920517 4-Propanoylphenyl 3,5-dinitrobenzoate

4-Propanoylphenyl 3,5-dinitrobenzoate

Cat. No.: B14920517
M. Wt: 344.27 g/mol
InChI Key: LJJODYNCTLRTTF-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and 4-propanoylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with 4-propanoylphenol to yield the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ionic liquids as solvents can also enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: The reduction of nitro groups can yield 4-propanoylphenyl 3,5-diaminobenzoate.

    Reduction: Hydrolysis of the ester group results in 3,5-dinitrobenzoic acid and 4-propanoylphenol.

    Substitution: Various substituted derivatives of the aromatic ring can be formed depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the ester group can be hydrolyzed by esterases, releasing the active components that exert biological effects .

Comparison with Similar Compounds

4-Propanoylphenyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H12N2O7

Molecular Weight

344.27 g/mol

IUPAC Name

(4-propanoylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C16H12N2O7/c1-2-15(19)10-3-5-14(6-4-10)25-16(20)11-7-12(17(21)22)9-13(8-11)18(23)24/h3-9H,2H2,1H3

InChI Key

LJJODYNCTLRTTF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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